N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide
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Overview
Description
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic organic compound that features both indole and benzothiazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized from ortho-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The indole and benzothiazole moieties are then linked through a coupling reaction, often involving amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Benzothiazole: A compound with various industrial applications.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is unique due to its specific combination of indole and benzothiazole moieties, which may confer distinct biological or chemical properties not found in other compounds.
Properties
Molecular Formula |
C21H21N3O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C21H21N3O2S/c25-20(23-16-10-9-15-11-12-22-18(15)14-16)8-2-1-5-13-24-21(26)17-6-3-4-7-19(17)27-24/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,25) |
InChI Key |
REUYVBGUKMOIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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